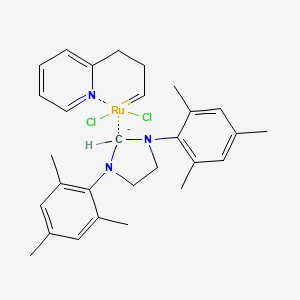
5-(2-Bromovinyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 5-(2-bromoethenyl)-2’-deoxy- is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains a bromovinyl group at the 5-position and a deoxy modification at the 2’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-(2-bromoethenyl)-2’-deoxy- typically involves the bromination of a uridine derivative followed by deoxygenation. The process begins with the protection of hydroxyl groups on uridine, followed by the introduction of a bromovinyl group at the 5-position. Deprotection steps are then carried out to yield the final compound.
Industrial Production Methods
Industrial production methods for Uridine, 5-(2-bromoethenyl)-2’-deoxy- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification systems.
化学反応の分析
Types of Reactions
Uridine, 5-(2-bromoethenyl)-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
Uridine, 5-(2-bromoethenyl)-2’-deoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its antiviral properties, particularly against herpes viruses.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of Uridine, 5-(2-bromoethenyl)-2’-deoxy- involves its incorporation into viral DNA, where it acts as a chain terminator. This inhibits the replication of the virus by preventing the elongation of the viral DNA strand. The compound targets viral DNA polymerases, which are essential for viral replication.
類似化合物との比較
Similar Compounds
Brivudine: Another nucleoside analog with antiviral properties.
Sorivudine: Similar in structure and function, used for treating varicella-zoster virus infections.
Uniqueness
Uridine, 5-(2-bromoethenyl)-2’-deoxy- is unique due to its specific modifications, which confer distinct biochemical properties. Its bromovinyl group and deoxy modification make it particularly effective in inhibiting viral DNA polymerases, setting it apart from other nucleoside analogs.
特性
分子式 |
C11H15BrN2O5 |
|---|---|
分子量 |
335.15 g/mol |
IUPAC名 |
5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,6-9,15-16H,3-5H2,(H,13,17,18)/b2-1+/t6?,7-,8+,9+/m0/s1 |
InChIキー |
GRDTXSMMJNZZPP-FEMWSMFUSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/Br)CO)O |
正規SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CBr)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12338752.png)
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)








![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
